molecular formula C13H21N B2431969 4,4-Dimethyl-1-phenylpentan-3-amine CAS No. 314271-02-8

4,4-Dimethyl-1-phenylpentan-3-amine

Cat. No.: B2431969
CAS No.: 314271-02-8
M. Wt: 191.318
InChI Key: UUDBDVVQGRCZLN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpentan-3-amine is an organic compound with the molecular formula C13H21N. It is a derivative of pentanamine, characterized by the presence of a phenyl group and two methyl groups attached to the fourth carbon atom of the pentane chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Properties

IUPAC Name

4,4-dimethyl-1-phenylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDBDVVQGRCZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314271-02-8
Record name 4,4-dimethyl-1-phenylpentan-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenylpentan-3-amine typically involves the alkylation of 4,4-dimethyl-1-phenylpentan-3-one with an appropriate amine source. One common method is the reductive amination of the ketone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of 4,4-Dimethyl-1-phenylpentan-3-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenylpentan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-phenylpentan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-phenylpentan-2-amine
  • 4,4-Dimethyl-1-phenylpentan-4-amine
  • 4,4-Dimethyl-1-phenylpentan-3-ol

Uniqueness

4,4-Dimethyl-1-phenylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

4,4-Dimethyl-1-phenylpentan-3-amine, also known by its CAS number 314271-02-8, is an organic compound with the molecular formula C13H21N. Its unique structure, characterized by a phenyl group and two methyl groups on the fourth carbon atom of the pentane chain, positions it as a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of 4,4-Dimethyl-1-phenylpentan-3-amine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.

Potential Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes critical for metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could influence central nervous system activities.

In Vitro Studies

Research has indicated that 4,4-Dimethyl-1-phenylpentan-3-amine exhibits significant biological activity in vitro. Key findings include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic processes, which may have implications for drug development targeting metabolic disorders.
  • Receptor Binding : The compound has been evaluated for its binding affinity to various receptors, suggesting potential psychoactive effects similar to other amines.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary research suggests:

  • Analgesic Effects : Animal models indicate that 4,4-Dimethyl-1-phenylpentan-3-amine may exhibit analgesic properties, warranting further investigation into its use as a pain management agent.

Case Study 1: Analgesic Properties

In a study assessing the analgesic effects of various amines, 4,4-Dimethyl-1-phenylpentan-3-amine was administered to rodents. Results indicated a statistically significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of the compound on mice subjected to stress tests. The results demonstrated improved resilience to stress-induced behaviors, indicating potential applications in treating anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4,4-Dimethyl-1-phenylpentan-3-amineStructureEnzyme inhibition and receptor binding
4-MethylamphetamineSimilar structureStimulant effects
4-Methyl-N,N-dimethylphenethylamineSimilar structurePsychoactive properties

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